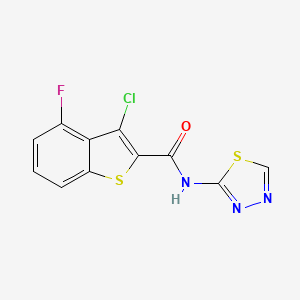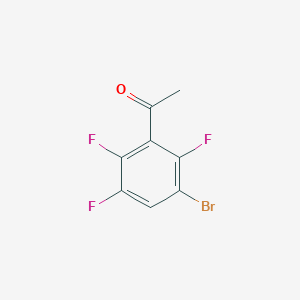
1-(3-Bromo-2,5,6-trifluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,5,6-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrF3O It is a derivative of ethanone, where the phenyl ring is substituted with bromine and three fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,5,6-trifluoroacetophenone. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions produce the corresponding alcohol.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,5,6-trifluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone depends on the specific application and reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2,4,6-trifluorophenyl)ethanone
- 1-Bromo-2,3,5,6-tetrafluorobenzene
- 1-(2-Bromo-4-chloro-3,5,6-trifluorophenyl)ethanone
Uniqueness: 1-(3-Bromo-2,5,6-trifluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of bromine and multiple fluorine atoms influences its reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H4BrF3O |
|---|---|
Molekulargewicht |
253.02 g/mol |
IUPAC-Name |
1-(3-bromo-2,5,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2H,1H3 |
InChI-Schlüssel |
BILRWNUDSSCTTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
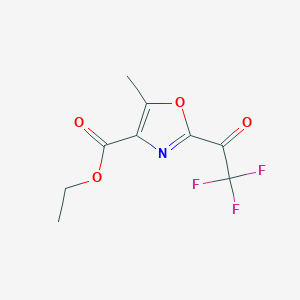
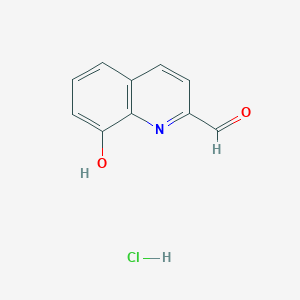
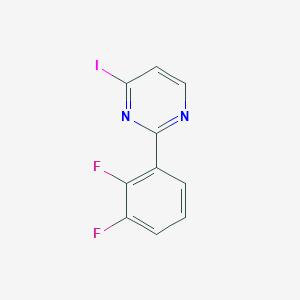
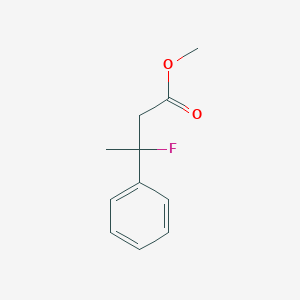
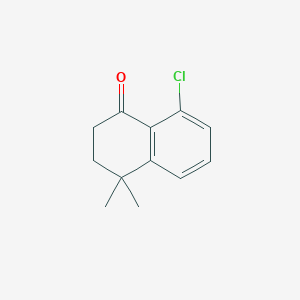
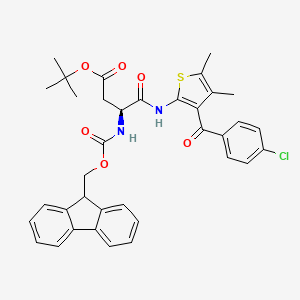
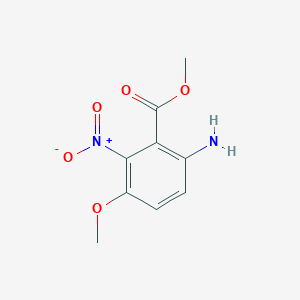
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)

![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
